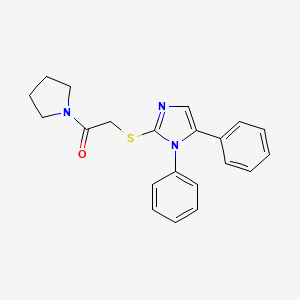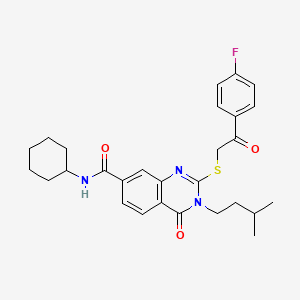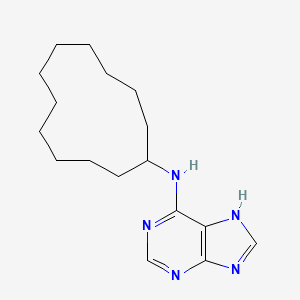
N-cyclododecyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclododecyl-9H-purin-6-amine is a chemical compound with the molecular formula C17H27N5 This compound belongs to the purine family, which is characterized by a fused pyrimidine and imidazole ring structure Purines are essential components in various biological processes, including the formation of nucleic acids
Méthodes De Préparation
The synthesis of N-cyclododecyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with cyclododecylamine. The preferred method for preparing N-(purin-6-yl) derivatives of heterocyclic amines is the interaction of 6-chloropurine with heterocyclic amines without any catalyst . This reaction is usually carried out in polar solvents such as butanol, ethanol, or dimethylformamide, often in the presence of a tertiary amine like triethylamine. The reaction conditions may vary, but heating the mixture is commonly employed to facilitate the reaction.
Analyse Des Réactions Chimiques
N-cyclododecyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in 6-chloropurine is replaced by the cyclododecylamine group.
Oxidation and Reduction:
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the purine ring structure.
Common reagents used in these reactions include polar solvents (e.g., ethanol, dimethylformamide), tertiary amines (e.g., triethylamine), and sometimes catalysts or heating to drive the reactions to completion.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new purine derivatives with potential biological activity.
Biology: Purine derivatives, including N-cyclododecyl-9H-purin-6-amine, are studied for their roles in cellular processes and as potential therapeutic agents.
Industry: It can be used in the synthesis of specialized chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-cyclododecyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Purine derivatives often exert their effects by mimicking or inhibiting natural purines, thereby affecting cellular signaling pathways. For example, purines can act on G-protein coupled receptors or channel-linked receptors, influencing processes like cell metabolism and immune response . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
N-cyclododecyl-9H-purin-6-amine can be compared with other purine derivatives, such as:
N-benzyl-9H-purin-6-amine: This compound has a benzyl group instead of a cyclododecyl group, which may affect its chemical reactivity and biological activity.
9-sulfonyl-9H-purine: This derivative has a sulfonyl group at the 9-position, which can influence its stability and activity against certain viruses.
6-aminopurine derivatives: These compounds have various substituents at the 6-position, affecting their biological properties and potential therapeutic applications.
This compound is unique due to its cyclododecyl group, which may confer distinct chemical and biological properties compared to other purine derivatives.
Propriétés
IUPAC Name |
N-cyclododecyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5/c1-2-4-6-8-10-14(11-9-7-5-3-1)22-17-15-16(19-12-18-15)20-13-21-17/h12-14H,1-11H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZKRPWANJZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
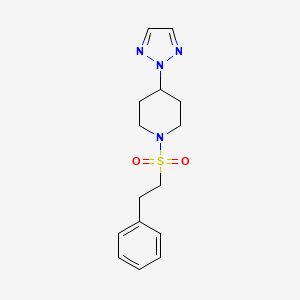
![16,18-bis(trifluoromethyl)-3,13,19-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B2744931.png)
![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)
![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2744934.png)
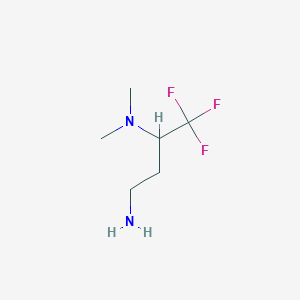


![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)
![2-Ethoxy-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2744944.png)
![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)
